1-[(3,4-dimethylphenyl)methyl]-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazole
Description
1-[(3,4-Dimethylphenyl)methyl]-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazole is a boron-containing pyrazole derivative characterized by a 3,4-dimethylbenzyl group at the pyrazole’s 1-position and a pinacol boronate ester at the 4-position. This compound is structurally tailored for applications in Suzuki-Miyaura cross-coupling reactions, a cornerstone methodology in medicinal chemistry and materials science.
Properties
IUPAC Name |
1-[(3,4-dimethylphenyl)methyl]-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H25BN2O2/c1-13-7-8-15(9-14(13)2)11-21-12-16(10-20-21)19-22-17(3,4)18(5,6)23-19/h7-10,12H,11H2,1-6H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YEFVJGSFDLFBIJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CN(N=C2)CC3=CC(=C(C=C3)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H25BN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
General Synthetic Strategy
The synthesis generally proceeds via:
- Formation of the pyrazole core bearing the boronate ester group at the 4-position.
- Introduction of the 3,4-dimethylbenzyl substituent at the 1-position through alkylation or cross-coupling.
The boronate ester is commonly introduced as a pinacol boronate (4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl) group, which is stable and amenable to further functionalization.
Preparation of 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazole Intermediate
A key intermediate is 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole, which can be prepared by lithiation or metalation of pyrazole followed by borylation with pinacolborane derivatives. This intermediate serves as the boronate ester-bearing pyrazole scaffold for subsequent substitution.
For example, sodium hydride (NaH) is used to deprotonate the pyrazole nitrogen, enabling nucleophilic substitution reactions:
- A solution of 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole in DMF is cooled to 0 °C.
- Sodium hydride (60% dispersion in oil) is added portionwise.
- The mixture is stirred at 0 °C and then at room temperature to generate the pyrazolide anion.
- Electrophiles such as alkyl halides are then added to introduce substituents at the N1 position.
Introduction of the 3,4-Dimethylbenzyl Group
The 3,4-dimethylbenzyl substituent can be introduced via nucleophilic substitution using the corresponding benzyl halide:
- After generating the pyrazolide anion as above, 3,4-dimethylbenzyl chloride or bromide is added.
- The reaction mixture is stirred at ambient temperature or slightly elevated temperatures to afford the N-alkylated product.
- Workup involves quenching with aqueous ammonium chloride or water, extraction with ethyl acetate, washing, drying, and concentration to isolate the product.
Alternatively, palladium-catalyzed cross-coupling reactions such as Suzuki-Miyaura coupling can be employed if the pyrazole is functionalized with a suitable leaving group at N1 or at another position, and the 3,4-dimethylbenzyl moiety is introduced as a boronic acid or ester derivative.
Representative Experimental Conditions
| Step | Reagents & Conditions | Yield & Notes |
|---|---|---|
| Deprotonation of pyrazole | 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole (1 equiv), sodium hydride (1.5 equiv), DMF, 0 °C to RT, 30 min - 1 h | Efficient generation of pyrazolide anion |
| N-Alkylation | Addition of 3,4-dimethylbenzyl chloride/bromide (1.2 equiv), stirring at RT to 50 °C, 16 h | Yields typically range 60-85% depending on scale and purity of reagents |
| Workup | Quench with saturated NH4Cl or water, extraction with ethyl acetate, washing with brine, drying over MgSO4 or Na2SO4, concentration under reduced pressure | Isolation of crude product for purification |
| Purification | Silica gel chromatography using gradient solvents such as petroleum ether/ethyl acetate or dichloromethane/MTBE | Pure compound as colorless oil or solid |
Alternative Synthetic Routes
- Using Potassium Carbonate as Base: Instead of sodium hydride, potassium carbonate in DMF can be used for the alkylation step, providing milder conditions and easier handling.
- Microwave-Assisted Reactions: Microwave irradiation at elevated temperatures (e.g., 110 °C for 30 min) can accelerate coupling reactions involving boronate esters and haloaryl compounds in the presence of palladium catalysts.
- Protection/Deprotection Strategies: In some cases, protecting groups such as trimethylsilyl or tetrahydropyranyl groups are introduced on the pyrazole nitrogen or other reactive sites to improve selectivity and yield, followed by deprotection after coupling.
Summary Table of Preparation Methods
| Method | Base | Solvent | Electrophile | Catalyst | Temperature | Time | Yield (%) | Notes |
|---|---|---|---|---|---|---|---|---|
| Sodium hydride deprotonation + alkylation | NaH (60% in oil) | DMF | 3,4-dimethylbenzyl chloride | None | 0 °C to RT | 16 h | 60-86 | Common method, high yield |
| Potassium carbonate base alkylation | K2CO3 | DMF | 3,4-dimethylbenzyl chloride | None | RT | 16 h | ~60 | Milder base, easier handling |
| Pd-catalyzed cross-coupling (Suzuki) | Base (K2CO3, Cs2CO3) | Dioxane/H2O | Aryl bromide + boronate ester | Pd(dppf)Cl2 or Pd(PPh3)4 | 80-110 °C | 0.5-4 h | 40-85 | Microwave or conventional heating |
| Protection/deprotection strategy | NaH or K2CO3 | DMF | Protected alkyl halides | None | RT to 95 °C | 5 h to overnight | Variable | For sensitive substrates |
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various chemical reactions, including:
Oxidation: The presence of the benzene ring allows for potential oxidation reactions, which can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The compound can also be reduced using reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Electrophilic and nucleophilic substitution reactions can occur, particularly at the benzene ring and the boron-containing heterocycle.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.
Substitution: Halogenating agents, nucleophiles, and electrophiles under controlled conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or alkanes. Substitution reactions can introduce various functional groups, such as halogens, alkyl groups, or hydroxyl groups.
Scientific Research Applications
This compound has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Mechanism of Action
The mechanism by which this compound exerts its effects involves interactions with various molecular targets and pathways. The boron-containing heterocycle can interact with biological molecules, potentially inhibiting or modulating their activity. The benzene ring and tertiary butyl group may also contribute to the compound’s overall reactivity and binding affinity.
Comparison with Similar Compounds
1-(2,3-Difluorobenzyl)-3,5-dimethyl-4-dioxaborolanyl-pyrazole (CAS 2246773-50-0)
- Structural Differences : The 2,3-difluorobenzyl group introduces electron-withdrawing fluorine atoms, increasing electrophilicity compared to the electron-donating methyl groups in the target compound.
- Impact : Enhanced metabolic stability due to fluorine’s resistance to oxidation, but reduced solubility in polar solvents .
- Synthesis : Similar Pd-catalyzed coupling methods, but higher reaction temperatures are required due to fluorine’s steric and electronic effects .
1-(2-Fluorophenylmethyl)-4-dioxaborolanyl-pyrazole (CAS 1415825-05-6)
- Structural Differences : A single fluorine atom at the benzyl’s 2-position reduces steric hindrance compared to the 3,4-dimethyl substitution.
- Impact : Improved pharmacokinetic parameters (e.g., oral bioavailability) in preclinical models, attributed to optimized lipophilicity (logP = 2.8 vs. 3.2 for the target compound) .
1-(3-Methoxyphenylmethyl)-4-dioxaborolanyl-pyrazole
- Structural Differences : A methoxy group at the benzyl’s 3-position introduces hydrogen-bonding capability.
- Impact : Higher aqueous solubility (0.5 mg/mL vs. 0.2 mg/mL for the target compound) but lower cell-membrane permeability in vitro .
Variations in the Pyrazole Core
1-Methyl-4-dioxaborolanyl-pyrazole (CAS 761446-44-0)
- Structural Differences : A simple methyl group replaces the benzyl substituent.
- Impact : Reduced molecular weight (284.16 g/mol vs. ~350 g/mol for benzyl derivatives), leading to faster renal clearance but weaker target binding in enzyme inhibition assays .
- Applications : Primarily used as a synthetic intermediate rather than a bioactive molecule .
1-(Ethyl-d5)-4-dioxaborolanyl-pyrazole-3,5-d2 (CAS 2241877-29-0)
- Structural Differences : Deuterium labeling at the ethyl group and pyrazole positions.
- Impact: Improved metabolic stability in isotopic tracer studies, with a 40% longer half-life in hepatic microsomes compared to non-deuterated analogs .
Functional Group Modifications
4-[4-Dioxaborolanyl-pyrazol-1-ylmethyl]-benzoic Acid
1-(Trifluoromethylphenylethyl)-4-dioxaborolanyl-pyrazole (CAS 1604036-71-6)
- Structural Differences : A trifluoromethyl group on the benzyl ring and an ethyl linker.
- Impact : Exceptional selectivity in kinase inhibition assays (IC50 = 12 nM vs. 85 nM for the target compound) due to enhanced hydrophobic interactions with ATP-binding pockets .
Comparative Data Table
Biological Activity
The compound 1-[(3,4-dimethylphenyl)methyl]-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazole is a complex organic molecule notable for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The chemical structure of the compound can be represented as follows:
Key Features
- Boron-containing heterocycle : The presence of a dioxaborolane moiety contributes to its unique interactions with biological targets.
- Dimethylphenyl group : Enhances lipophilicity and may influence binding affinity to various receptors.
Research indicates that this compound acts as an inhibitor of specific kinases, particularly PKMYT1 , which is involved in cell cycle regulation. Inhibition of PKMYT1 can lead to altered phosphorylation states of key proteins involved in cancer progression.
Structure-Activity Relationship (SAR)
The introduction of the dimethylphenyl group significantly enhances the potency of the compound against PKMYT1. Variations in the substituents on the phenyl ring have been shown to affect both enzymatic activity and cellular efficacy.
In Vitro Studies
A series of in vitro assays were conducted to evaluate the compound's inhibitory effects on PKMYT1. The following table summarizes the IC50 values for different analogs:
| Compound | R1 | R2 | R3 | PKMYT1 IC50 (μM) |
|---|---|---|---|---|
| 1 | H | NH2 | Me | 0.69 |
| 2 | H | NH2 | Et | 4.1 |
| 3 | Me | H | H | 0.011 |
| 4 | H | NH2 | CH2CH2OH | 1.2 |
These results highlight that modifications to the substituents can lead to significant changes in potency, with certain configurations yielding much lower IC50 values.
In Vivo Studies
In preclinical models, particularly xenograft models with CCNE1-amplified tumors , the compound demonstrated promising antitumor activity. The efficacy was attributed to its selective inhibition of PKMYT1 leading to reduced tumor cell proliferation.
Toxicological Profile
The safety profile has not been fully established; however, preliminary data suggest low toxicity levels in standard assays. Further toxicological evaluations are necessary to assess chronic exposure risks.
Q & A
Q. What are the optimal synthetic routes for preparing 1-[(3,4-dimethylphenyl)methyl]-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazole, and how can reaction yields be improved?
- Methodological Answer : The compound is typically synthesized via Suzuki-Miyaura cross-coupling, leveraging the boronate ester moiety. Key steps include:
- Precursor Preparation : Start with halogenated pyrazole derivatives (e.g., bromopyrazole) and react with pinacol boronic ester under Pd catalysis (e.g., Pd(PPh₃)₄) in a degassed THF/water mixture at 80–100°C for 12–24 hours .
- Yield Optimization : Use microwave-assisted synthesis to reduce reaction time (2–4 hours) and improve regioselectivity. Monitor purity via HPLC and adjust stoichiometry (1:1.2 boronic acid:halogenated precursor) to minimize byproducts .
- Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization from ethanol/water mixtures enhances purity (>98%) .
Q. How can researchers address solubility and stability challenges of this compound in aqueous and organic media?
- Methodological Answer :
- Solubility : The hydrophobic dioxaborolane group limits aqueous solubility. Use co-solvents like DMSO (10–20% v/v) or cyclodextrin encapsulation for biological assays. For organic solvents, prioritize THF or dichloromethane due to compatibility with the boronate ester .
- Stability : Store the compound under inert gas (argon) at –20°C. Avoid prolonged exposure to moisture or acidic conditions, which hydrolyze the boronate ester. Monitor degradation via ¹¹B NMR to detect boronic acid formation .
Q. What analytical techniques are most effective for characterizing this compound and confirming its structural integrity?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR confirm substitution patterns (e.g., methylphenyl groups at position 1). ¹¹B NMR (δ ~30 ppm) verifies boronate ester integrity .
- Mass Spectrometry : High-resolution ESI-MS detects molecular ions (e.g., [M+H]⁺ at m/z 369.2) and fragments (e.g., loss of dioxaborolane, m/z 267.1) .
- X-ray Crystallography : Resolve crystal structures to confirm regiochemistry and intermolecular interactions (e.g., π-stacking in pyrazole rings) .
Advanced Research Questions
Q. How can computational modeling (e.g., DFT) predict the reactivity of this compound in cross-coupling reactions or biological systems?
- Methodological Answer :
- Reactivity Prediction : Use density functional theory (DFT) to calculate frontier molecular orbitals (HOMO/LUMO) and identify nucleophilic/electrophilic sites. For example, the pyrazole ring’s N-atoms may coordinate with transition metals in catalysis .
- Biological Targets : Perform molecular docking (AutoDock Vina) to simulate binding with enzymes (e.g., kinases) or receptors. The dioxaborolane group’s Lewis acidity may enhance interactions with serine residues .
Q. What experimental strategies resolve contradictions in reported bioactivity data for pyrazole-boronate derivatives?
- Methodological Answer :
- Standardized Assays : Replicate studies under controlled conditions (e.g., pH 7.4 buffer, 37°C) to minimize variability. Use isogenic cell lines to isolate compound effects from genetic noise .
- Metabolite Profiling : Employ LC-MS/MS to identify active metabolites (e.g., hydrolyzed boronic acid) that may contribute to discrepancies in IC₅₀ values .
- Orthogonal Validation : Combine enzymatic assays (e.g., fluorescence-based) with cellular thermal shift assays (CETSA) to confirm target engagement .
Q. How can the compound’s boron center be exploited for neutron capture therapy (NCT) or PET imaging applications?
- Methodological Answer :
- NCT Feasibility : The ¹⁰B isotope’s neutron capture cross-section (3837 barns) enables localized radiation in cancer cells. Synthesize ¹⁰B-enriched analogs via isotopically labeled pinacol boronic ester precursors .
- PET Imaging : Introduce ¹⁸F or ¹¹C isotopes via post-synthetic modification (e.g., nucleophilic substitution on the methylphenyl group) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
